N-(2-ethylphenyl)-5-nitrothiophene-2-carboxamide
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “N-(2-ethylphenyl)-5-nitrothiophene-2-carboxamide” would depend on its molecular structure and the conditions under which the reactions take place. Without specific information about the compound’s structure and reactivity, it’s difficult to predict its behavior in chemical reactions .Scientific Research Applications
Radiosensitization and Bioreductive Activation
N-(2-ethylphenyl)-5-nitrothiophene-2-carboxamide, as part of a series of nitrothiophene derivatives, has been evaluated for its potential as a radiosensitizer and a bioreductively activated cytotoxin. Research by Threadgill et al. (1991) investigated compounds with strong tertiary amine bases or oxiranes in the side chain for their ability to sensitize hypoxic mammalian cells to radiation and selectively act as cytotoxins. This study indicates the compound's utility in enhancing the effectiveness of radiation therapy in cancer treatment by sensitizing tumor cells to radiation or acting as a cytotoxin under hypoxic conditions often found in solid tumors Threadgill et al., 1991.
Peptide Synthesis
In peptide synthesis, protecting groups play a crucial role, and derivatives of nitrothiophenes have been explored for this purpose. Amaral (1969) introduced the 2-(p-nitrophenylthio)ethyl group as an alternative for carboxyl-group protection, offering selective removal advantages, which could be relevant for compounds related to this compound. This approach demonstrates the compound's relevance in the synthesis of complex peptides by providing a means to protect and deprotect reactive groups in a controlled manner Amaral, 1969.
Electrochemical and Electrochromic Properties
Research on novel donor–acceptor type monomers for their electrochemical and electrochromic properties by Hu et al. (2013) highlights the importance of nitrothiophene derivatives in developing new materials for electronic applications. These compounds exhibit significant optical contrast and switching times, suggesting potential uses in electronic displays and other electrochromic devices. The introduction of different acceptor groups, such as the nitro group, plays a crucial role in modifying the electronic properties of these materials Hu et al., 2013.
Molecular Electronics
In molecular electronics, derivatives of nitrothiophenes have been used to create devices with high on-off ratios and negative differential resistance. A study by Chen et al. (1999) used a molecule containing a nitroamine redox center, demonstrating the compound's potential in fabricating electronic devices with superior performance characteristics. This research opens avenues for the use of this compound in the development of advanced molecular electronic components Chen et al., 1999.
Safety and Hazards
Future Directions
The future research directions for “N-(2-ethylphenyl)-5-nitrothiophene-2-carboxamide” could involve further elucidation of its molecular structure, synthesis methods, and mechanism of action. Additionally, research could investigate its potential therapeutic applications, pharmacokinetics, and toxicity to determine its safety and efficacy for use in clinical settings .
Properties
IUPAC Name |
N-(2-ethylphenyl)-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-2-9-5-3-4-6-10(9)14-13(16)11-7-8-12(19-11)15(17)18/h3-8H,2H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFFTWMQRQELFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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